![molecular formula C16H17N3O2 B14386996 N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide CAS No. 88103-33-7](/img/structure/B14386996.png)
N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and two phenyl groups attached to a methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide typically involves the reaction of N-methoxy-N-methylcarbamoyl chloride with N,N’-diphenylmethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylcarbamoyl chloride
- N,N’-Diphenylmethanimidamide
- Methoxyphenylcarbamates
Uniqueness
N-[Methoxy(methyl)carbamoyl]-N,N’-diphenylmethanimidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and reactivity .
Properties
CAS No. |
88103-33-7 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-phenyl-3-(phenyliminomethyl)urea |
InChI |
InChI=1S/C16H17N3O2/c1-18(21-2)16(20)19(15-11-7-4-8-12-15)13-17-14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
NUPQUIXGQTVGNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C=NC1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



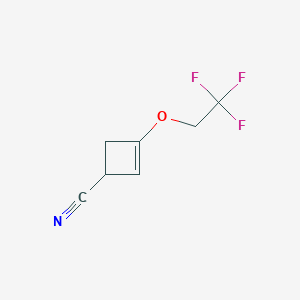
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)


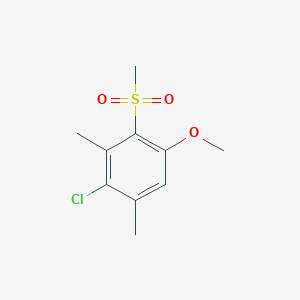
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
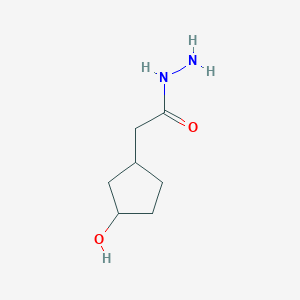
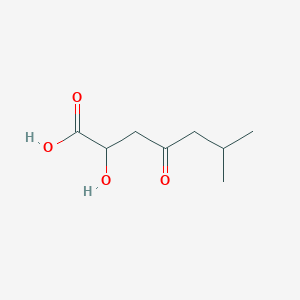
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
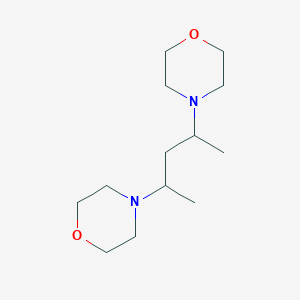
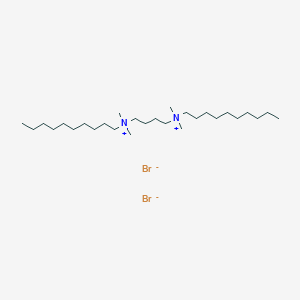
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
